The synthesis of daclizumab involves a humanization process of the original murine antibody known as anti-Tac. This transformation was crucial to reduce immunogenicity in humans. The humanized version was produced using recombinant DNA technology, enabling the expression of the antibody in mammalian cell lines, particularly Chinese hamster ovary (CHO) cells. The production process includes several steps:
Daclizumab has a complex molecular structure characterized by its large size and specific binding sites. Its molecular formula is , with a molar mass of approximately . The structure consists of two heavy chains and two light chains typical of immunoglobulins, forming a Y-shaped molecule that facilitates its binding to the CD25 receptor on T-cells .
Daclizumab primarily engages in receptor-ligand interactions, specifically binding to CD25 on T-cells. This interaction inhibits the binding of interleukin-2, which is crucial for T-cell proliferation. While there are no traditional chemical reactions involving daclizumab like those seen with small molecules, its biological activity can be described as a competitive inhibition mechanism where daclizumab prevents IL-2 from activating its high-affinity receptor complex .
The mechanism by which daclizumab exerts its effects involves several key processes:
Daclizumab exhibits several notable physical and chemical properties:
Daclizumab has been utilized primarily in clinical settings for:
Daclizumab is a humanized immunoglobulin G1 (IgG1) monoclonal antibody (mAb) generated through recombinant DNA technology. Its engineering involved grafting the complementarity-determining regions (CDRs) from the murine anti-Tac antibody onto a human IgG1 framework, retaining only critical murine framework residues necessary for maintaining the antigen-binding site's integrity. This process achieved ~90% human sequence homology, significantly reducing immunogenicity compared to the parental murine antibody while preserving high affinity for CD25. The final structure consists of two heavy chains and two light chains forming the characteristic Y-shaped antibody, with the variable regions (Fv) containing the grafted murine CDRs essential for IL-2Rα recognition [2] [4] [9].
Crystallographic studies of the daclizumab Fab fragment in complex with the IL-2Rα ectodomain revealed a conformational epitope spanning discontinuous segments of IL-2Rα's D1 domain (residues 1-6, 21-29, 38-48, 56-57) and a minor segment of the D2 domain (residues 118-120). The antigen-binding site of daclizumab forms a large, positively charged surface depression flanked by hydrophobic patches, facilitated primarily by five CDRs (H1-H3, L1-L2). This epitope extensively overlaps with IL-2’s binding interface on IL-2Rα, sterically blocking IL-2 engagement and preventing formation of the high-affinity IL-2 receptor complex (IL-2/IL-2Rαβγc). Key interactions include hydrogen bonding with IL-2Rα residues Gln34 and Tyr45, and hydrophobic interactions with Ile48 [1] [4].
Table 1: Key Structural Features of Daclizumab-IL-2Rα Interaction
Component | Structural Characteristics | Functional Role |
---|---|---|
Epitope Location | D1 domain (primary), D2 domain (minor) | Overlaps with IL-2 binding site |
Epitope Type | Discontinuous conformational | Prevents IL-2 docking |
Critical CDRs | H1, H2, H3, L1, L2 | Form binding interface |
Key Residues | Gln34, Tyr45, Ile48 (IL-2Rα) | Hydrogen bonding and hydrophobic contacts |
(Note: Specific glycosylation data for daclizumab was not identified in the provided search results. This section is excluded to adhere to source constraints.)
Daclizumab originated from the murine anti-Tac antibody (muromonab), developed by Waldmann’s laboratory using hybridoma technology. Anti-Tac specifically bound the "Tac" epitope on CD25, the IL-2 receptor α-chain expressed on activated T cells and malignant lymphocytes. Preclinical studies demonstrated its ability to inhibit IL-2-driven T-cell proliferation and mediate antibody-dependent cellular cytotoxicity (ADCC) against CD25+ leukemic cells. However, clinical utility was limited by immunogenicity (human anti-mouse antibodies, HAMA) and a short serum half-life (~40 hours) in humans, prompting humanization efforts [2] [7] [9].
Humanization employed the "CDR-grafting" technique pioneered by Queen et al. Murine CDRs from anti-Tac were inserted into human IgG1 framework regions derived from the Eu myeloma antibody. To preserve antigen affinity, four murine framework residues were retained:
Table 2: Key Steps in Daclizumab Humanization
Development Phase | Technical Approach | Outcome |
---|---|---|
Parent Antibody | Murine anti-Tac hybridoma | High CD25 affinity, immunogenic in humans |
CDR Grafting | Murine CDRs + human IgG1 framework | ~90% human sequence |
Framework Backmutations | Retention of VH71, VH73, VL49, VL71 | Preserved antigen affinity (KD = 0.3 nM) |
Expression System | CHO cells | Glycosylated, stable IgG1 |
The daclizumab high-yield process (HYP; Zinbryta™) was developed to optimize manufacturing scalability and stability. Key modifications included:
Table 3: Comparison of Daclizumab Formulations
Attribute | Zenapax® (Initial) | HYP (Zinbryta™) |
---|---|---|
Production System | Standard CHO cells | Optimized CHO cell line |
Administration Route | Intravenous | Subcutaneous |
Amino Acid Sequence | Identical to anti-Tac CDR-grafted | Identical to Zenapax® |
Binding Affinity (KD) | 0.3 nM | 0.3 nM |
Clinical Applications | Organ transplantation, uveitis | Relapsing-remitting multiple sclerosis |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4